molecular formula C28H30N2OS2 B430774 2-(benzylsulfanyl)-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 351160-09-3

2-(benzylsulfanyl)-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B430774
CAS No.: 351160-09-3
M. Wt: 474.7g/mol
InChI Key: ADJRMUBZKQVMRO-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as sulfur or nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of appropriate benzyl and tert-butyl derivatives with a thiol-containing pyrimidine precursor. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, which can influence the compound’s reactivity and stability. Additionally, the compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart from similar compounds is its unique combination of functional groups and its potential for diverse chemical reactivity. The presence of both benzyl and tert-butyl groups, along with the sulfur-containing heterocyclic ring, provides a versatile platform for further chemical modifications and applications .

Properties

CAS No.

351160-09-3

Molecular Formula

C28H30N2OS2

Molecular Weight

474.7g/mol

IUPAC Name

2-benzylsulfanyl-7-tert-butyl-3-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H30N2OS2/c1-18-10-13-21(14-11-18)30-26(31)24-22-15-12-20(28(2,3)4)16-23(22)33-25(24)29-27(30)32-17-19-8-6-5-7-9-19/h5-11,13-14,20H,12,15-17H2,1-4H3

InChI Key

ADJRMUBZKQVMRO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC(C5)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=CC=C4)SC5=C3CCC(C5)C(C)(C)C

Origin of Product

United States

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